(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, along with various substituents such as dichlorobenzyl and diiodophenyl groups
Properties
Molecular Formula |
C23H12Cl2I2N2O2S |
|---|---|
Molecular Weight |
705.1 g/mol |
IUPAC Name |
(2Z)-2-[[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H12Cl2I2N2O2S/c24-14-6-5-12(16(25)9-14)11-31-21-13(7-15(26)10-17(21)27)8-20-22(30)29-19-4-2-1-3-18(19)28-23(29)32-20/h1-10H,11H2/b20-8- |
InChI Key |
CBTOPVXBXZYIJI-ZBKNUEDVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C(=CC(=C4)I)I)OCC5=C(C=C(C=C5)Cl)Cl)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C(=CC(=C4)I)I)OCC5=C(C=C(C=C5)Cl)Cl)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of appropriate thioamides with α-haloketones under acidic or basic conditions.
Formation of the Benzimidazole Ring: The benzimidazole ring is often formed by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of the Rings: The thiazole and benzimidazole rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Introduction of Substituents: The dichlorobenzyl and diiodophenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole or benzimidazole derivatives.
Substitution: Formation of substituted thiazolobenzimidazole derivatives.
Scientific Research Applications
2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2-ONE: Similar structure but with a different position of the oxygen atom.
2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-4-ONE: Similar structure but with a different position of the carbonyl group.
Uniqueness
The uniqueness of 2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE lies in its specific arrangement of substituents and the resulting chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
